![molecular formula C13H8Br2N2 B15228502 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15228502.png)
5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms at the 5 and 7 positions, along with a phenyl group at the 2 position, makes this compound particularly interesting for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole typically involves the bromination of 2-phenyl-1H-benzo[d]imidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole is used as a building block in organic synthesis. Its bromine atoms provide reactive sites for further functionalization, making it valuable for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique structure allows for the creation of materials with specific properties .
Wirkmechanismus
The mechanism of action of 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1H-benzo[d]imidazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
5,6-Dibromo-2-phenyl-1H-benzo[d]imidazole: Similar structure but with bromine atoms at different positions, leading to different reactivity and properties.
5,7-Dichloro-2-phenyl-1H-benzo[d]imidazole: Chlorine atoms instead of bromine, resulting in different chemical behavior and applications.
Uniqueness: The presence of bromine atoms at the 5 and 7 positions in 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole provides unique reactivity and properties compared to its analogs. This makes it particularly valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H8Br2N2 |
|---|---|
Molekulargewicht |
352.02 g/mol |
IUPAC-Name |
4,6-dibromo-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H8Br2N2/c14-9-6-10(15)12-11(7-9)16-13(17-12)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI-Schlüssel |
ZVPBWEVNHDVBNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


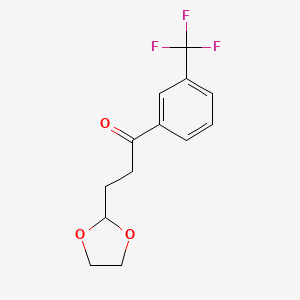
![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
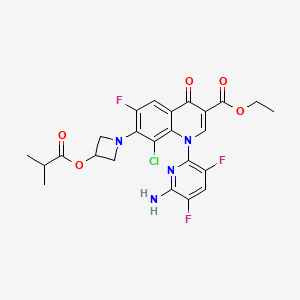

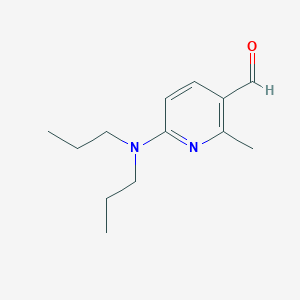

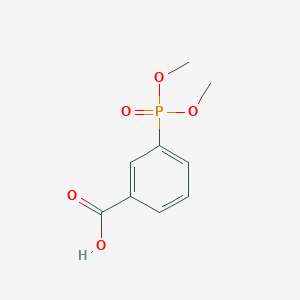
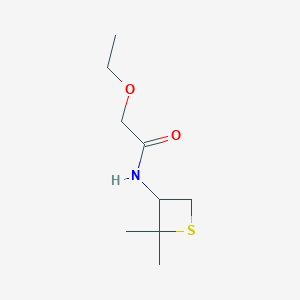

![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
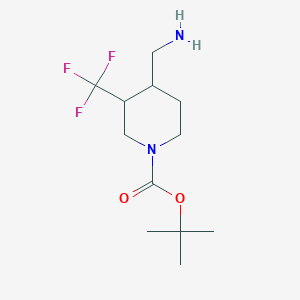
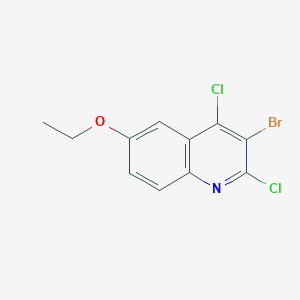
![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
